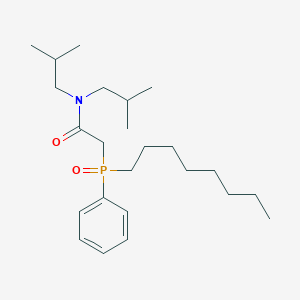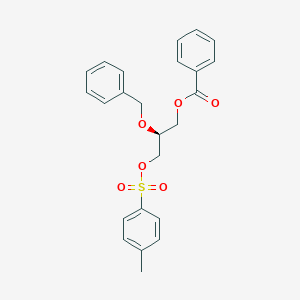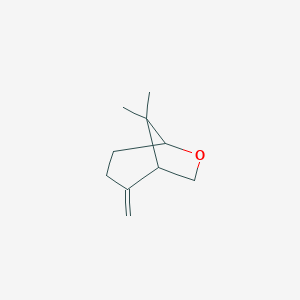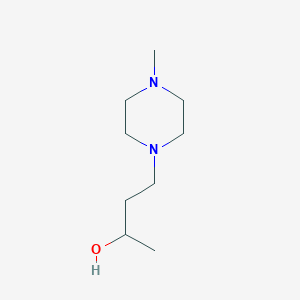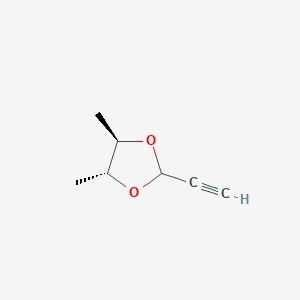
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has been the subject of much research in recent years due to its potential applications in the field of medicine. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In
科学的研究の応用
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory and anti-cancer properties, and it has been studied as a potential treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential use as a biosensor for detecting glucose levels in the blood.
作用機序
The mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is not fully understood, but research has shown that it works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of certain signaling pathways in the body, which may contribute to its anti-inflammatory and anti-cancer effects.
生化学的および生理学的効果
Research has shown that ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation in the body, and improve cognitive function in animal models. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been shown to have antioxidant properties, which may contribute to its potential health benefits.
実験室実験の利点と制限
One advantage of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in the body. Additionally, this compound has low toxicity and is relatively easy to synthesize. One limitation of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of diseases.
将来の方向性
There are many potential future directions for research on ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane. One area of research could focus on optimizing the synthesis method to produce higher yields of this compound. Additionally, further research could be conducted to better understand the mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane and to identify potential new applications for this compound in the treatment of diseases. Finally, research could be conducted to explore the potential use of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane as a biosensor for detecting glucose levels in the blood.
In conclusion, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has shown promise in the field of medicine due to its anti-inflammatory and anti-cancer properties. While the mechanism of action of this compound is not fully understood, research has shown that it has a range of biochemical and physiological effects. Further research is needed to optimize the synthesis method, better understand the mechanism of action, and identify new applications for ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in the treatment of diseases.
合成法
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 2,3-dimethyl-1,3-butadiene with ethynylmagnesium bromide, followed by oxidation with m-chloroperbenzoic acid. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with ethynyl lithium, followed by oxidation with hydrogen peroxide. These methods have been shown to be effective in producing high yields of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane.
特性
CAS番号 |
102276-19-7 |
|---|---|
製品名 |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-4-7-8-5(2)6(3)9-7/h1,5-7H,2-3H3/t5-,6-/m1/s1 |
InChIキー |
OSIXJVJSLPNUAS-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1[C@H](OC(O1)C#C)C |
SMILES |
CC1C(OC(O1)C#C)C |
正規SMILES |
CC1C(OC(O1)C#C)C |
同義語 |
1,3-Dioxolane, 2-ethynyl-4,5-dimethyl-, [4R-(2alpha,4alpha,5beta)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



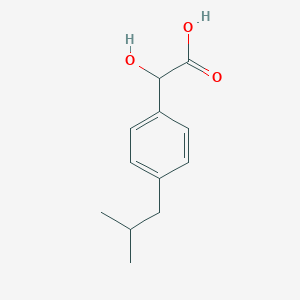

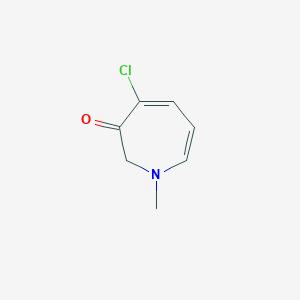
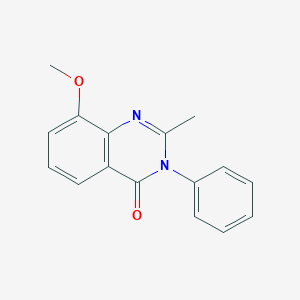
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
